Einecs 308-614-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

98143-49-8 |

|---|---|

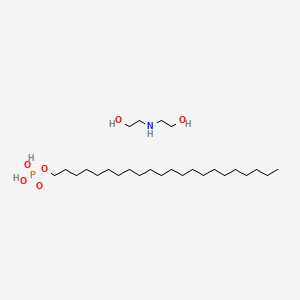

Formule moléculaire |

C26H58NO6P |

Poids moléculaire |

511.7 g/mol |

Nom IUPAC |

docosyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C22H47O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;6-3-1-5-2-4-7/h2-22H2,1H3,(H2,23,24,25);5-7H,1-4H2 |

Clé InChI |

TYGPWBGKQRATMU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Origine du produit |

United States |

Nomenclature and Historical Context of 1 Docosanol in Scientific Literature

Identification within the European Inventory of Existing Commercial Chemical Substances (EINECS)

1-Docosanol (B1670855) is officially identified in the European Inventory of Existing Commercial Chemical Substances with the EINECS number 211-546-6. This number categorizes it as a "phase-in" substance under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, indicating it was on the European market before 1981. europa.eu The assignment of an EINECS number is a critical step for regulatory compliance and chemical management within the European Union.

Classification as a Long-Chain Fatty Alcohol

1-Docosanol, also commonly known as behenyl alcohol, is chemically classified as a long-chain, saturated fatty alcohol. chemsafetypro.com Its structure consists of a 22-carbon chain with a hydroxyl (-OH) group at one end. This classification is based on its chemical properties, including its high molecular weight and its derivation from natural fats and oils. Fatty alcohols are characterized by a long aliphatic tail, which makes them oil-soluble, and a polar hydroxyl group, which provides some affinity for water.

Table 1: Chemical and Physical Properties of 1-Docosanol

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₄₆O |

| Molecular Weight | 326.6 g/mol |

| Appearance | Colorless waxy solid |

| Melting Point | 71 °C (160 °F) |

| Boiling Point | 180 °C (356 °F) at 0.22 mmHg |

Natural Occurrence and Metabolite Role of Docosanol in Biological Systems

1-Docosanol occurs naturally in various plants. It can be found in sources such as ginkgo nuts, potatoes, and the bark of the Prunus africana tree. reachonline.euchemradar.com It is also a component of policosanol, a mixture of long-chain fatty alcohols derived from plant waxes.

In biological systems, 1-Docosanol plays a role as a metabolite. When applied topically, it can be metabolized by cells into n-docosanoic acid (behenic acid) and incorporated into cellular lipids and phospholipids (B1166683). europa.eu Research indicates that this metabolic conversion is linked to its biological activity. europa.eu Studies have shown that the intracellular metabolism of n-docosanol is proportional to its antiviral activity against certain lipid-enveloped viruses. europa.eu This suggests that the metabolic products of docosanol are key to its mechanism of action within the cell.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1-Docosanol |

| Behenyl alcohol |

| n-Docosanoic acid |

| Behenic acid |

Synthetic Methodologies and Chemical Transformations of 1 Docosanol

Established Synthetic Routes to 1-Docosanol (B1670855)

1-Docosanol, a 22-carbon saturated fatty alcohol, is a valuable chemical intermediate with applications in various industries. Its synthesis can be achieved through several established routes, including classical electrochemical methods and modern catalytic reduction pathways.

Kolbe Electrolysis-Based Syntheses

The Kolbe electrolysis is a classic electrochemical method for the formation of carbon-carbon bonds through the decarboxylative dimerization of carboxylate anions. wikipedia.orggoogle.combyjus.comvedantu.comorganic-chemistry.org The reaction proceeds via a radical mechanism at the anode of an electrolytic cell. wikipedia.org

The general mechanism for the Kolbe electrolysis involves the following steps:

Electrochemical oxidation of a carboxylate anion to form a carboxyl radical.

Decarboxylation of the carboxyl radical to yield an alkyl radical.

Dimerization of the alkyl radicals to form a new C-C bond.

While the direct synthesis of 1-docosanol via a single Kolbe electrolysis step is not the most common approach, the principles of this reaction can be applied in multi-step syntheses of long-chain alcohols. For instance, a mixed Kolbe electrolysis, using a mixture of two different carboxylates, could theoretically be employed to construct the carbon backbone, which is then further functionalized to the alcohol. However, this often leads to a mixture of products (R¹-R¹, R¹-R², and R²-R²), requiring subsequent separation. wikipedia.org

A more controlled application of Kolbe electrolysis involves the synthesis of a precursor which is then converted to the desired alcohol. For example, the electrolysis of a shorter-chain carboxylic acid with a dicarboxylic acid monoester can be used to elongate the carbon chain, which is then reduced to the alcohol.

Catalytic Reduction Pathways from Unsaturated Precursors

A more common and industrially viable route to 1-docosanol involves the catalytic reduction of unsaturated precursors, particularly from natural sources. Erucic acid (cis-13-docosenoic acid), a monounsaturated fatty acid abundant in rapeseed and mustard oils, serves as a key starting material. atamanchemicals.comnih.gov

The synthesis typically proceeds in two main stages:

Hydrogenation of the unsaturated precursor: The double bond in the unsaturated fatty acid (e.g., erucic acid) is first saturated through catalytic hydrogenation to yield the corresponding saturated fatty acid (docosanoic acid or behenic acid).

Reduction of the saturated fatty acid: The carboxylic acid group of the saturated fatty acid is then reduced to the primary alcohol, 1-docosanol.

Catalytic Hydrogenation of Erucic Acid to Docosanoic Acid: This step involves the addition of hydrogen across the C=C double bond of erucic acid. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (Adams' catalyst), and nickel-based catalysts. google.comcdnsciencepub.comqualitas1998.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Catalytic Reduction of Docosanoic Acid to 1-Docosanol: The reduction of the carboxylic acid functional group to an alcohol requires a strong reducing agent or specific catalytic systems. While lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation on a laboratory scale, industrial processes often favor catalytic hydrogenation due to cost and safety considerations. nih.govcdnsciencepub.com

High-pressure catalytic hydrogenation using copper-based catalysts, such as copper chromite or copper/zinc mixed oxides, is a common industrial method for the reduction of fatty acids and their esters to alcohols. researchgate.net These reactions are typically performed at elevated temperatures (230–250°C) and pressures (<10 MPa). researchgate.net

A patent discloses a process for preparing 1-docosanol by first catalytically reducing cis-13-docosenoic acid (erucic acid) to docosanoic acid using a metal catalyst like Pd/C. The resulting docosanoic acid is then further reduced to 1-docosanol using a reducing agent such as sodium borohydride (B1222165) in the presence of iodine in a solvent like tetrahydrofuran (B95107) (THF). google.com

| Unsaturated Precursor | Intermediate | Final Product | Key Reagents/Catalysts | General Conditions | Reference |

|---|---|---|---|---|---|

| Erucic Acid (cis-13-docosenoic acid) | Docosanoic Acid (Behenic Acid) | 1-Docosanol | 1. Hydrogenation: Pd/C, H₂ 2. Reduction: NaBH₄/I₂ | 1. Hydrogenation in a suitable solvent. 2. Reduction in THF at 0-30°C. | google.com |

| Erucic Acid | Docosanoic Acid | 1-Docosanol | 1. Hydrogenation: Adams' catalyst (PtO₂), H₂ 2. Reduction: LiAlH₄ | 1. Hydrogenation in a suitable solvent. 2. Reduction in an ethereal solvent. | cdnsciencepub.com |

| Erucic Acid | Docosanoic Acid | 1-Docosanol | 1. Hydrogenation: Ni-based catalysts, H₂ 2. Reduction: Copper chromite, H₂ | 1. High temperature and pressure. 2. High temperature (230-250°C) and pressure (<10 MPa). | researchgate.net |

Catalytic Transformations of 1-Docosanol

Selective Oxidation of 1-Docosanol to Docosanoic Acid

The selective oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. For long-chain alcohols like 1-docosanol, achieving high selectivity and yield without cleavage of the carbon chain can be challenging. Modern catalytic methods, particularly those employing task-specific ionic liquids, have shown significant promise in this area.

Task-specific ionic liquids (TSILs) are a class of ionic liquids where a functional group is covalently attached to the cation or anion, imparting specific chemical properties. For oxidation reactions, these can be designed to act as both the solvent and the catalyst, offering advantages in terms of reaction efficiency and catalyst recycling.

A study on the catalytic batch oxidation of 1-docosanol to docosanoic acid utilized a functionalized ionic liquid composed of an Aliquat® cation (a tri-caprylmethylammonium cation) and a peroxotungstophosphate anion. scielo.org.arscielo.org.ar In this biphasic system, the ionic liquid catalyst facilitates the transfer of the active oxygen species from the aqueous phase (containing hydrogen peroxide as the oxidant) to the organic phase (the molten alcohol). scielo.org.arscielo.org.ar

The research demonstrated that under optimized conditions, significant conversion and selectivity could be achieved. The continuous addition of both the oxidant and the catalyst throughout the reaction was found to be beneficial. researchgate.net

| Temperature (°C) | H₂O₂/Alcohol Molar Ratio | Alcohol/Catalyst Mass Ratio | Conversion (%) | Selectivity to Docosanoic Acid (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|---|

| 90 | 3 | 300 | 76 | 60.2 | 6 | scielo.org.arscielo.org.arresearchgate.net |

| 90 | 3 | 100 | 81 | ~55 (Yield) | 6 | researchgate.net |

The mechanism of alcohol oxidation catalyzed by transition metals and nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been extensively studied and provides a framework for understanding the oxidation of 1-docosanol. acs.orgnih.govresearchgate.netnih.govrsc.org

In copper/TEMPO catalyzed aerobic oxidations, the catalytic cycle is generally understood to involve two main parts: the oxidation of the alcohol by the catalyst system and the regeneration of the catalyst by the terminal oxidant (e.g., oxygen). nih.govrsc.org

A proposed mechanism involves the formation of a copper(II)-alkoxide intermediate. This is followed by a hydrogen abstraction step, often facilitated by the TEMPO radical, to form the corresponding aldehyde and a reduced copper(I) species. The aldehyde can then be further oxidized to the carboxylic acid. The reduced catalyst (Cu(I) and TEMPOH) is then re-oxidized by molecular oxygen to complete the catalytic cycle. nih.gov

In the case of the peroxotungstophosphate ionic liquid catalyst, the proposed mechanism involves the transfer of active oxygen from the aqueous phase to the alcoholic phase. The kinetic data from the study of 1-docosanol oxidation suggest a two-step process: the initial oxidation of docosanol to the intermediate docosanal (B110267) (aldehyde), followed by the subsequent oxidation of the aldehyde to docosanoic acid. researchgate.net The rate constant for the second step was found to be significantly higher than the first, indicating that the aldehyde intermediate is rapidly converted to the final carboxylic acid product. researchgate.net

Optimization of Reaction Parameters and Product Selectivity

The synthesis of 1-docosanol can be achieved through various chemical pathways, with the reduction of docosanoic acid being a common method. The optimization of reaction parameters is crucial for maximizing yield and purity.

One established laboratory-scale synthesis involves the reduction of docosanoic acid with lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. Following the reaction, the mixture is treated with an aqueous solution of acetic acid. The ethereal phase is then separated, dried, and purified by vacuum rectification to yield 1-docosanol. prepchem.com

A patented process details the reduction of docosanoic acid using a sodium borohydride and iodine (NaBH4/I2) system in tetrahydrofuran (THF). google.com The process involves suspending sodium borohydride in THF, cooling the mixture, and then adding a solution of iodine in THF, followed by a solution of docosanoic acid in THF. The reaction proceeds at a controlled temperature, and upon completion, the mixture is quenched with dilute hydrochloric acid. The solvent is then evaporated to obtain the product. google.com This method offers an alternative to using more hazardous reducing agents like LiAlH4. The process can be carried out in various solvents, including alcohols, hydrocarbons, and ethers, providing flexibility in optimizing reaction conditions. google.com

The table below summarizes key parameters for different synthetic routes to 1-docosanol.

| Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Conditions | Reference |

| Docosanoic Acid | Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether | - | prepchem.com |

| Docosanoic Acid | Sodium Borohydride/Iodine (NaBH4/I2) | Tetrahydrofuran (THF) | Cooled to 0-5 °C, then stirred at 20-30 °C for 2-4 hours | google.com |

| Palmitaldehyde | - | - | Dithiane and Wittig approach | researchgate.net |

Another synthetic approach starts from palmitaldehyde, utilizing a dithiane and Wittig reaction strategy to build the 22-carbon chain of 1-docosanol. researchgate.net

Industrial production can also involve the catalytic cracking of long-chain hydrocarbons derived from petroleum. This process uses catalysts like zeolites or silica-alumina at high temperatures (400–600°C) to break down larger molecules into smaller ones, including α-olefins like 1-docosene, which can then be converted to 1-docosanol.

Derivatization Strategies for Docosanol

The chemical structure of 1-docosanol, a long-chain saturated fatty alcohol, lacks a chromophore, which makes its detection by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection challenging. nih.gov To overcome this limitation, various derivatization strategies have been developed to introduce a UV-active group into the molecule.

A notable derivatization method involves the reaction of 1-docosanol with phthalic anhydride. imedpub.com This reaction can be efficiently carried out using microwave-assisted synthesis, which aligns with the principles of green chemistry by reducing reaction times and improving product yield. The product of this reaction is monodocosyl phthalate, a derivative that possesses a chromophore, enabling its quantification using RP-HPLC with UV detection. imedpub.com

For analysis by gas chromatography-mass spectrometry (GC-MS), other derivatization techniques are employed. One such method involves derivatization with pentafluorobenzoyl to enhance sensitivity. nih.gov An alternative on-line, in-port derivatization technique uses N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in pyridine. udl.cat This method involves the direct injection of the sample and the derivatization reagent into the hot GC inlet, where the derivatization to a trimethylsilyl (B98337) ether occurs in the gas phase. udl.cat

The hydroxyl group of 1-docosanol can also undergo other chemical transformations. For instance, it can be oxidized to docosanoic acid using a strong oxidizing agent like potassium permanganate. It can also react with phosphate (B84403) and 2,2'-iminobis(ethanol) to form a phosphoric acid ester. ontosight.ai Furthermore, esterification is a common reaction for fatty alcohols like 1-docosanol. pschemicals.com

The following table outlines various derivatization strategies for 1-docosanol.

| Derivatizing Agent | Derivative Formed | Purpose of Derivatization | Analytical Technique | Reference |

| Phthalic Anhydride | Monodocosyl Phthalate | Introduction of a chromophore | RP-HPLC-UV | imedpub.com |

| Pentafluorobenzoyl Chloride | Pentafluorobenzoyl ester | Increased sensitivity | GC-MS | nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl ether | Volatilization and analysis | GC | udl.cat |

| Phosphate and 2,2'-iminobis(ethanol) | Phosphoric acid ester | - | - | ontosight.ai |

Advanced Analytical Chemistry Techniques for 1 Docosanol Characterization and Quantification

Spectroscopic Analysis Methods

Spectroscopic methods are indispensable for the structural analysis of molecules like 1-docosanol (B1670855). These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical structure and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By measuring the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of protons. For 1-docosanol, ¹H NMR and ¹³C NMR are used to confirm its long-chain aliphatic structure.

In ¹H NMR, the triplet signal observed around 3.63 ppm corresponds to the two protons on the carbon atom attached to the hydroxyl group (-CH₂OH). nih.gov The large signal around 1.26 ppm arises from the numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chain, while the triplet at approximately 0.88 ppm is characteristic of the terminal methyl (-CH₃) group. nih.gov

In ¹³C NMR, the peak for the carbon attached to the hydroxyl group (C1) appears around 63.10 ppm. nih.gov The terminal methyl carbon (C22) resonates at about 14.12 ppm. nih.gov The signals for the other methylene carbons are found clustered in the 22-33 ppm range. nih.gov

Table 1: Representative NMR Spectral Data for 1-Docosanol in CDCl₃

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 3.63 (t) | -CH₂OH |

| ¹H | 1.26 (s, br) | -(CH₂)₂₀- |

| ¹H | 0.88 (t) | -CH₃ |

| ¹³C | 63.10 | -CH₂OH |

| ¹³C | 32.89 | -CH₂CH₂OH |

| ¹³C | 29.74 | -(CH₂)ₙ- (bulk methylene chain) |

| ¹³C | 22.73 | -CH₂CH₃ |

| ¹³C | 14.12 | -CH₃ |

Coherent Anti-Stokes Raman Scattering (CARS) Microscopy for Intracellular Localization Studies

Coherent Anti-Stokes Raman Scattering (CARS) microscopy is a label-free, non-invasive imaging technique ideal for visualizing specific molecules within living cells. frontiersin.org It relies on the intrinsic vibrational contrast of molecules, making it particularly well-suited for imaging lipid-rich structures due to the abundance of C-H bonds. nih.govresearchgate.net

CARS microscopy has been successfully employed to investigate the uptake and intracellular distribution of 1-docosanol in living cells. nih.gov In one study, researchers used deuterated 1-docosanol to distinguish it from endogenous lipids. They observed that after 24 hours of treatment, 1-docosanol was highly concentrated inside cells. nih.gov The spatial distribution of the compound varied between cell types. In keratinocytes, the target cells, 1-docosanol molecules were observed docking at the cell membrane's periphery. nih.gov In contrast, fibroblasts showed the drug accumulating in densely packed punctate regions throughout the cytoplasm. nih.gov This technique provides crucial insights into the cell-specific trafficking of 1-docosanol, which is vital for understanding its mechanism of action. nih.gov The high sensitivity and submicron spatial resolution of CARS allow for the visualization of individual lipid droplets and their dynamics in real-time. nih.govnih.gov

Chromatographic and Mass Spectrometric Quantification

For quantitative analysis, especially at low concentrations in complex biological samples, chromatographic methods coupled with mass spectrometry are the techniques of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the quantification of fatty alcohols. rsc.org A specific and sensitive GC-MS method operating in selected ion monitoring (SIM) mode has been developed and validated for the determination of 1-docosanol in biological samples like human skin. ebi.ac.ukxjtu.edu.cnnih.gov

In a typical method, 1-docosanol and an internal standard (such as isopropyl palmitate) are separated on a high-polarity capillary column. ebi.ac.ukxjtu.edu.cn The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) ions for the analyte and the internal standard to ensure high selectivity and sensitivity. For 1-docosanol, the ion at m/z 83 is often selected for quantification. ebi.ac.ukxjtu.edu.cnusda.gov Such methods have been validated according to regulatory guidelines and have proven to be sensitive, specific, and suitable for quantifying 1-docosanol in various matrices. xjtu.edu.cnnih.govusda.gov

Table 2: Example GC-MS Parameters for 1-Docosanol Quantification

| Parameter | Condition |

|---|---|

| GC Column | (88% Cyanopropyl)aryl-polysiloxane stationary phase xjtu.edu.cnusda.gov |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) xjtu.edu.cnusda.gov |

| Ion Monitored (1-Docosanol) | m/z 83 ebi.ac.ukxjtu.edu.cnresearchgate.net |

| Internal Standard | Isopropyl Palmitate xjtu.edu.cnusda.gov |

| Ion Monitored (IS) | m/z 256 ebi.ac.ukxjtu.edu.cnresearchgate.net |

| Total Run Time | ~20 minutes xjtu.edu.cnusda.gov |

High-Performance Liquid Chromatography (HPLC) Coupled with Derivatization Techniques

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. However, 1-docosanol lacks a strong chromophore or fluorophore, making it difficult to detect with standard UV or fluorescence detectors at low concentrations. nih.gov To overcome this, derivatization techniques are employed to attach a UV-absorbing or fluorescent tag to the alcohol's hydroxyl group. nih.gov

Common derivatizing agents for alcohols include reagents that form esters, such as benzoyl chloride or dansyl chloride. ddtjournal.com For instance, reacting 1-docosanol with a fluorescent reagent allows for highly sensitive detection using an HPLC system equipped with a fluorescence detector (HPLC-FLD). mdpi.com Another approach involves derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) for UV detection, although this is more common for aldehydes and ketones. epa.gov While HPLC methods for 1-docosanol have been reported, they often require derivatization steps that can be time-consuming compared to direct GC-MS analysis. nih.gov

Method Development and Validation for Biological Matrices

The development and validation of any bioanalytical method are critical to ensure that the results are reliable and reproducible. au.dklabmanager.com This process involves a series of experiments to evaluate the method's performance characteristics according to strict guidelines, such as those from the FDA or EMA. au.dkeuropa.eueuropa.eu

For the quantification of 1-docosanol in biological matrices like skin homogenates, a GC-MS method was developed and fully validated. xjtu.edu.cnnih.gov The validation process assesses several key parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com

Linearity and Range: The method demonstrated a linear relationship between concentration and response over a specified range, typically from 100 to 10,000 ng/mL for 1-docosanol. xjtu.edu.cnnih.govusda.gov

Accuracy and Precision: The accuracy should be within ±15% of the nominal value (20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ). japsonline.com

Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For a validated GC-MS method, the LLOQ for 1-docosanol was found to be 100 ng/mL. nih.gov

Recovery: The efficiency of the analyte's extraction from the biological matrix. For 1-docosanol, recoveries from skin homogenates have been reported to be greater than 95%. xjtu.edu.cnnih.govusda.gov

Table 3: Validation Parameters for a GC-MS Method for 1-Docosanol in Biological Matrices

| Parameter | Finding/Result |

|---|---|

| Linearity Range | 100–10,000 ng/mL (R² > 0.994) xjtu.edu.cnnih.gov |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL nih.gov |

| Accuracy | Within ±15% of nominal concentration |

| Precision (CV%) | ≤15% |

| Recovery from Skin Homogenate | >95.8% ebi.ac.ukxjtu.edu.cnnih.gov |

| Recovery from Receptor Fluid | >93.2% ebi.ac.ukxjtu.edu.cnnih.gov |

Environmental Fate and Biogeochemical Cycling of 1 Docosanol

Aerobic Biodegradation Mechanisms and Rates

1-Docosanol (B1670855) is considered to be inherently biodegradable under aerobic conditions. epa.govepa.gov The general mechanism for the aerobic degradation of long-chain alcohols like 1-docosanol involves the oxidation of the terminal methyl group to form a primary alcohol. This is followed by further oxidation to an aldehyde and then to the corresponding fatty acid. europa.eu The resulting fatty acid can then enter the β-oxidation cycle, a common metabolic process that breaks down fatty acids to produce acetyl-CoA. europa.eufrontiersin.org

Studies on long-chain fatty alcohols have demonstrated their rapid biodegradability. For instance, fatty alcohols with up to 18 carbon atoms are readily biodegradable, with those up to C16 showing complete biodegradation within 10 days. wikipedia.org Longer chain alcohols, such as those from C16 to C18, exhibit biodegradation rates between 62% and 76% in 10 days. wikipedia.org While a specific study reported that 1-docosanol (C22) degraded by 37% in 28 days, suggesting it is not readily biodegradable under those specific test conditions, it is still considered inherently biodegradable based on data from similar long-chain alcohols. epa.gov In practice, wastewater treatment plants have been shown to remove 99% of fatty alcohols with chain lengths from C12 to C18. wikipedia.org

The following table summarizes the aerobic biodegradation data for 1-Docosanol and related long-chain alcohols.

| Compound | Carbon Chain Length | Biodegradation Rate | Time Frame | Classification | Source |

| 1-Docosanol | C22 | 37% | 28 days | Inherently Biodegradable | epa.gov |

| C16-C18 Alcohols | C16-C18 | 62% - 76% | 10 days | Readily Biodegradable | wikipedia.org |

| < C16 Alcohols | < C16 | 100% | 10 days | Readily Biodegradable | wikipedia.org |

Anaerobic Biodegradation Pathways and Byproducts

Under anaerobic conditions, 1-Docosanol is also subject to degradation. epa.govepa.gov The anaerobic biodegradation of complex organic compounds like fatty alcohols is a cooperative process involving various types of microorganisms in a food chain-like manner. mdpi.com In the initial step, fermentative bacteria break down the larger molecules into smaller ones, such as alcohols and short-chain fatty acids. mdpi.com These intermediates are then utilized by acetogenic bacteria to produce acetate (B1210297), carbon dioxide, and hydrogen. mdpi.com Finally, methanogenic bacteria convert these products into biogas, which is a mixture of methane (B114726) and carbon dioxide. mdpi.comnih.gov

For long-chain alcohols, the expected intermediate byproducts of anaerobic degradation are fatty acids, which can be incorporated into biomass through normal metabolic processes. epa.govepa.gov In the case of alcohol ethoxylates, a related group of compounds, anaerobic biodegradation can proceed by the shortening of the ethoxylate chain. researchgate.net For long-chain dicarboxylic acids, another related class of compounds, β-oxidation has been identified as a key step in the anaerobic degradation pathway. d-nb.info

The general pathway for anaerobic biodegradation is as follows:

| Step | Process | Microorganisms Involved | Products | Source |

| 1 | Hydrolysis and Acidification | Fermentative bacteria | Alcohols, Short-chain fatty acids | mdpi.com |

| 2 | Acetogenesis | Acetogenic bacteria | Acetate, Carbon dioxide, Hydrogen | mdpi.com |

| 3 | Methanogenesis | Methanogenic bacteria | Methane, Carbon dioxide | mdpi.comnih.gov |

Environmental Persistence and Degradation Kinetics Modeling

1-Docosanol is characterized by low environmental persistence. epa.gov This is attributed to its rapid biodegradation in both aerobic and anaerobic environments. epa.govnih.gov In addition to microbial degradation, long-chain alcohols can undergo atmospheric photodegradation. The half-life for this process is estimated to be in the range of 10 to 30 hours. europa.eu

While specific degradation kinetics models for 1-docosanol are not extensively detailed in the available literature, fugacity modeling for fatty alcohols with chain lengths of C10 and greater suggests that in water, they will partition to sediment. wikipedia.org For those with chain lengths of C14 and above, they are predicted to remain in the air upon release. wikipedia.org The environmental fate of these alcohols is also influenced by their low water solubility and high octanol-water partition coefficient (log Kow), which for 1-docosanol is high, suggesting a tendency to adsorb to organic matter in soil and sediment. nih.gov This adsorption can, in turn, affect the rate of volatilization and biodegradation.

Kinetic modeling of the degradation of fatty acids in marine sediments indicates that medium-chain length compounds (C14-C19) degrade faster than long-chain length compounds (C20-C34). rsc.org

Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems

Despite having a high log Kow, which can suggest a potential for bioaccumulation, 1-docosanol is considered to have a low bioaccumulation potential in both aquatic and terrestrial ecosystems. epa.govchemforward.org This is primarily due to its rapid metabolism by organisms. europa.eu Fatty alcohols are known to be absorbed and metabolized by fish to be used for energy, growth, and reproduction, and therefore are not expected to bioconcentrate. epa.gov

In terrestrial ecosystems, the risk of bioaccumulation is also considered low. researchgate.net Due to its properties, 1-docosanol is not expected to be significantly taken up by terrestrial animals. oup.com

Natural Emission and Presence in Plant Materials

1-Docosanol is a naturally occurring substance found in a variety of plant materials. solubilityofthings.comnih.gov It has been identified in the fruit of Physalis peruviana (golden berry) and the leaves of Ricinus communis (castor oil plant). solubilityofthings.com It is also found in the bark of Prunus africana and the stems of Dysoxylum laxiracemosum. Furthermore, it can be derived from vegetable sources such as corn. naturallythinking.com Studies on Rhodiola semenowii have shown an increase in the content of 1-docosanol acetate under cold stress conditions. nih.gov In Pistacia lentiscus populations, n-docosanol has been identified as a constituent of the fruit.

Natural emissions of 1-docosanol have also been documented. Emission rates from green leaf composites have been measured at 66 µg/g, and from dead leaves at 45 µg/g. nih.gov

The following table lists some plant species in which 1-Docosanol has been found.

| Plant Species | Part of Plant | Source |

| Physalis peruviana (Golden Berry) | Fruit | solubilityofthings.com |

| Ricinus communis (Castor Oil Plant) | Leaves | solubilityofthings.com |

| Prunus africana | Bark | |

| Dysoxylum laxiracemosum | Stems | |

| Rhodiola semenowii | Root (as acetate) | nih.gov |

| Pistacia lentiscus | Fruit | |

| Corn | Vegetable source | naturallythinking.com |

Biochemical and Molecular Interactions of 1 Docosanol

Mechanism of Action Against Lipid-Enveloped Viruses

1-Docosanol (B1670855) exhibits antiviral activity against a range of lipid-enveloped viruses. hres.ca Its mechanism is distinct from many antiviral drugs as it does not directly target the virus itself but rather modulates the host cell to prevent viral entry. hres.capatsnap.com This mode of action makes the development of drug-resistant viral strains less likely. drugbank.comhres.ca

Inhibition of Viral Envelope Fusion with Host Cell Membranes

The principal antiviral mechanism of 1-docosanol is the inhibition of fusion between the viral envelope and the host cell's plasma membrane. drugbank.comhres.ca By integrating into the lipid envelope of the virus, 1-docosanol is thought to disrupt the normal structure of the viral envelope, rendering it less fluid and unable to merge effectively with the host cell membrane. patsnap.com This action effectively blocks the virus from entering the host cell. patsnap.com Studies have confirmed that for viruses like Herpes Simplex Virus (HSV), 1-docosanol inhibits the fusion of the viral envelope with the cell membrane. hres.ca This inhibitory effect on fusion is considered the predominant mechanism of its anti-HSV activity. nih.gov

Impact on Early Stages of Viral Entry and Replication

By preventing the fusion of the viral envelope with the host cell membrane, 1-docosanol interferes with the initial and critical stages of viral entry. nih.govnih.gov While it does not prevent the binding of the virus to the host cell receptors, it prolongs the time that virions remain on the cell surface. hres.ca Consequently, the migration of the virus to the nucleus is significantly hindered, leading to a reduction in the expression of viral gene products. hres.ca This disruption of early intracellular events effectively halts the viral replication process before it can begin. nih.govnih.gov The antiviral activity of 1-docosanol is effective against a variety of lipid-enveloped viruses that rely on fusion for cell entry, including HSV-1, HSV-2, varicella-zoster virus (VZV), cytomegalovirus (CMV), human herpesvirus-6 (HHV-6), respiratory syncytial virus (RSV), and influenza A. hres.ca Non-enveloped viruses, however, are not affected. hres.ca

Absence of Direct Interaction with Viral Genetic Material

A key characteristic of 1-docosanol's mechanism of action is its lack of direct interaction with the viral genetic material. patsnap.com Unlike nucleoside analogues that interfere with viral DNA replication, 1-docosanol acts as a physical barrier at the cellular level. patsnap.commdpi.com This distinction is significant because it means that 1-docosanol does not directly kill the virus or alter its genetic makeup. patsnap.com

Synergistic Antiviral Activities with Nucleoside Analogues

Research has demonstrated that 1-docosanol can work synergistically with nucleoside analogue antiviral drugs, enhancing their efficacy. In vitro studies have shown that when combined with acyclovir (B1169) (ACV), 1-docosanol significantly increases the inhibition of HSV replication by over 99% compared to either drug used alone. ebi.ac.uknih.gov This synergistic effect has been observed against various herpesviruses, including laboratory and clinical isolates of HSV-1 and HSV-2, CMV, and VZV. ebi.ac.uknih.gov The synergy extends to other nucleoside analogues such as trifluorothymidine (TFT), adenine (B156593) arabinoside (Ara-A), and ribavirin. ebi.ac.uknih.gov An additive effect was also noted with phosphonoformate (PFA). ebi.ac.uknih.gov Importantly, this combined action does not appear to increase cellular toxicity. ebi.ac.uknih.gov

Cellular Uptake and Subcellular Accumulation of Docosanol

The antiviral activity of 1-docosanol is associated with its uptake and metabolic conversion within the host cell. nih.gov Studies using coherent anti-Stokes Raman scattering (CARS) microscopy have visualized the presence of highly concentrated deuterated docosanol inside living cells 24 hours after treatment. ebi.ac.ukillinois.edu The subcellular distribution of the compound varies between cell types. In keratinocytes, the primary target cells for HSV, docosanol molecules appear to dock at the periphery of the cell membrane. ebi.ac.ukillinois.edu This localization aligns with its mechanism of inhibiting viral fusion at the plasma membrane. illinois.edu In contrast, in fibroblasts, docosanol accumulates in dense, punctate regions throughout the cytoplasm. ebi.ac.ukillinois.edu These findings suggest that the trafficking and accumulation of 1-docosanol are cell-specific. ebi.ac.uk

Advanced Material Applications and Industrial Chemical Relevance of 1 Docosanol

Docosanol as a Chemical Building Block in Polymer Science

The unique molecular structure of 1-docosanol (B1670855), characterized by a long, hydrophobic alkyl chain and a reactive hydroxyl group, makes it a valuable monomer or building block in polymer synthesis. This is particularly evident in the creation of complex macromolecules with tailored properties.

Synthesis of Amphiphilic Dendrimers and Related Macromolecules

A significant application of 1-docosanol in polymer science is its use in the synthesis of amphiphilic dendrimers. atamanchemicals.comsigmaaldrich.com These are highly branched, three-dimensional macromolecules with a dual character: a hydrophilic (water-attracting) core and a hydrophobic (water-repelling) periphery. Researchers have successfully synthesized series of these dendrimers by using 1-docosanol to form the hydrophobic outer shell. atamanchemicals.com The process involves a stepwise convergent approach that combines Williamson etherification and hydroboration/oxidation reactions. cornell.edu

In a typical synthesis, the long docosyl (C22) chains from 1-docosanol are attached to a hydrophilic dendritic core, such as an aliphatic polyether. atamanchemicals.comcornell.edu The result is a molecule with distinct regions. The hydrophobic docosyl peripheries and the hydrophilic core are strongly segregated, leading to unique self-assembly behaviors. cornell.edu Studies using small-angle X-ray scattering have revealed that lower-generation dendrimers form bilayer lamellar structures, while higher-generation versions can assemble into two-dimensional oblique columnar structures. scispace.com This behavior is driven by the incompatibility and interfacial curvature between the two opposing parts of the molecule. scispace.com

The thermal properties of these docosanol-based dendrimers are also noteworthy. Differential scanning calorimetry shows that the melting temperatures of the docosyl peripheries decrease only slightly as the dendrimer generation increases, indicating a high degree of phase segregation. cornell.edu

Role in Specialty Chemical Formulations

1-Docosanol is a multifunctional ingredient in various specialty chemical formulations, valued for its ability to modify the physical properties of both aqueous and non-aqueous systems. atamanchemicals.comthegoodscentscompany.comspecialchem.com Its utility stems from its nature as a long-chain fatty alcohol, which imparts emulsifying, thickening, and emollient properties. wikipedia.orgspecialchem.com

Application in Viscosity Modification of Non-Aqueous Systems

Beyond aqueous emulsions, 1-docosanol and its derivatives serve as viscosity modifiers in non-aqueous systems, such as lubricating oils. thegoodscentscompany.com Esters synthesized from 1-docosanol and erucic acid have been studied as potential multifunctional lubricant additives. researchgate.net These additives can act as viscosity index improvers, meaning they help the lubricant maintain its viscosity over a wide range of temperatures. researchgate.net

The long alkyl chains of docosanol contribute to shear-thickening properties at certain concentrations, where the viscosity of the fluid increases with the shear rate. researchgate.net This is a valuable property for lubricants that operate under varying conditions of stress and temperature. researchgate.net It is also used as a raw material for oil bases in synthetic resin lubricants and as a consistency-giving agent in anhydrous (water-free) formulations like ointments and body butters. atamanchemicals.comthegoodscentscompany.comspecialchem.com

Development of Sustainable Chemical Processes Utilizing Docosanol

The production and use of 1-docosanol are aligned with the growing demand for sustainable chemical processes, primarily through the use of renewable feedstocks. Its precursor, docosanoic acid, can be sourced from various plant-based oils, making it an environmentally friendlier alternative to petroleum-derived chemicals.

Renewable Resource Feedstocks for Docosanoic Acid Production

Docosanoic acid, also known as behenic acid, is the carboxylic acid precursor to 1-docosanol, which is produced via its chemical reduction. wikipedia.org Behenic acid is naturally present in various vegetable oils. atamanchemicals.comwikipedia.orgatamankimya.com One of the most significant sources is ben oil, extracted from the seeds of the Moringa oleifera tree, which contains about 9% behenic acid. atamanchemicals.comwikipedia.org Other important plant-based sources include rapeseed (canola) oil and peanut oil. wikipedia.orgatamankimya.com While the concentration in rapeseed oil is lower, typically up to 2%, it is a widely available feedstock. cabidigitallibrary.org It has been estimated that one ton of peanut skins can yield approximately 5.9 kg of behenic acid. wikipedia.orgatamankimya.com

The utilization of these oils represents a key strategy in sustainable chemistry. For example, high-erucic rapeseed oil is a feedstock for producing 13,14-dihydroxy docosanoic acid. abiosus.org Furthermore, metabolic engineering efforts are underway to produce docosanol directly through microbial fermentation. Scientists have successfully engineered the yeast Saccharomyces cerevisiae to produce very-long-chain fatty acids and convert them into docosanol, achieving production levels of 83.5 mg/L. nih.govresearchgate.net This biosynthetic approach offers a scalable and sustainable pathway for producing valuable chemicals from simple sugars. nih.gov

The following table presents key renewable feedstocks for the C22 chemical family.

| Feedstock Source | Plant Name | Target Chemical | Typical Concentration/Yield |

|---|---|---|---|

| Ben Oil | Moringa oleifera | Behenic Acid | ~9% atamanchemicals.comwikipedia.org |

| Rapeseed Oil | Brassica napus | Behenic Acid | Up to 2% cabidigitallibrary.org |

| Peanut Oil & Skins | Arachis hypogaea | Behenic Acid | ~5.9 kg per ton of skins wikipedia.orgatamankimya.com |

| Pracaxi Oil | Pentaclethra macroloba | Behenic Acid | High concentration wikipedia.org |

| Microbial Fermentation | Saccharomyces cerevisiae | Docosanol | Up to 83.5 mg/L nih.govresearchgate.net |

Regulatory and Policy Research Context of 1 Docosanol

Historical Inclusion in European Chemical Inventories (e.g., EINECS)

1-Docosanol (B1670855) is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the EC number 211-546-6. nih.govcaymanchem.comfishersci.seatamanchemicals.com EINECS is a component of the EC Inventory, which also includes the European List of Notified Chemical Substances (ELINCS) and the "No-Longer Polymers" (NLP) list. europa.eu The inclusion of 1-Docosanol in EINECS signifies that it was commercially available in the European Union between January 1, 1971, and September 18, 1981. This inventory is a critical component of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eu Substances listed in EINECS are considered "existing substances" under REACH.

The pre-registration of substances like 1-Docosanol was a key step in the implementation of REACH, allowing companies to continue manufacturing and importing them while preparing for full registration. europa.eu 1-Docosanol has an active registration status under REACH, with the registration number 01-2119487963-20. fishersci.sefishersci.be This indicates that a registration dossier with information on the substance's properties and uses has been submitted to the European Chemicals Agency (ECHA). europa.eu

Beyond Europe, 1-Docosanol is also listed on numerous other international chemical inventories, demonstrating its global commercial presence. These inventories include:

Implications of Regulatory Frameworks on Docosanol Research and Development

Regulatory frameworks have a significant impact on the research and development of 1-Docosanol, particularly concerning its use in topical applications. In the European Union, the development of generic or hybrid topical products containing docosanol falls under specific regulatory pathways that may require a stepwise approach to demonstrate therapeutic equivalence. nih.gov This can involve in vitro studies, pharmacokinetic data, and clinical trials with pharmacodynamic or clinical endpoints. nih.gov

The US Food and Drug Administration (FDA) also has a detailed regulatory framework for topical products. For a generic docosanol cream, the FDA provides two options to demonstrate bioequivalence: either through in vitro studies combined with other characterization tests or via an in vivo bioequivalence study with a clinical endpoint. fda.gov The in vitro option requires that the test product is qualitatively and quantitatively the same as the reference product and demonstrates an equivalent rate of docosanol release. fda.gov

The extensive body of research on 1-Docosanol has been influenced by these regulatory requirements. Studies have investigated its mechanism of action, which is thought to involve the inhibition of fusion between the viral envelope and the host cell plasma membrane, preventing viral entry. nih.govnih.gov This antiviral activity has been the primary focus of its pharmaceutical development. atamanchemicals.com Research has also been conducted to support its use in cosmetics as an emollient, emulsifier, and thickener. atamanchemicals.comwikipedia.org

Under the Lautenberg amendments to the Toxic Substances Control Act (TSCA), the U.S. Environmental Protection Agency (EPA) designated 1-Docosanol as a Low-Priority Substance, indicating that a risk evaluation is not warranted at this time based on available information. epa.gov This decision was based on a screening of the chemical's hazard and exposure potential, persistence, and bioaccumulation, among other factors. epa.gov

The following table provides a summary of key regulatory information for 1-Docosanol:

| Regulatory Body/Inventory | Identifier/Status | Implication |

|---|---|---|

| EINECS (European Union) | EC No. 211-546-6 nih.govcaymanchem.comfishersci.seatamanchemicals.com | Designated as an "existing substance," facilitating its continued use under REACH. europa.eu |

| REACH (European Union) | Registration No. 01-2119487963-20 fishersci.sefishersci.be | Active registration allows for manufacturing and import within the EEA. europa.eu |

| FDA (United States) | Guidance for generic topical products fda.gov | Specifies bioequivalence pathways, influencing R&D for generic formulations. fda.gov |

| EPA (United States) | Low-Priority Substance under TSCA epa.gov | Risk evaluation is not currently required, impacting the scope of environmental and safety research. epa.gov |

Emerging Research Areas and Future Perspectives on 1 Docosanol Chemistry

Novel Synthetic Approaches and Catalyst Development

The conventional synthesis of 1-Docosanol (B1670855) typically involves the reduction of docosanoic acid (behenic acid). google.com However, current research is focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.

One promising area is the advancement of catalytic hydrogenation. Researchers are investigating novel metal catalysts to improve the efficiency of reducing docosanoic acid or its esters, such as methyl docosanoate. google.com An invention disclosed a process involving the catalytic reduction of cis-13-docosenoic acid to docosanoic acid, which is then further reduced to 1-Docosanol, aiming for an industrially viable and cost-effective method. google.com Another approach described in historical literature involves the reduction of 6-docosenoic acid using a Palladium-on-Carbon (Pd/C) catalyst. google.com

Furthermore, alternative synthetic strategies are being explored. One such method involves a Wittig reaction approach starting from palmitaldehyde, demonstrating the potential for building the 22-carbon chain through different chemical pathways. researchgate.net The development of specialized catalysts, such as zinc aluminate, is also being investigated for alcohol dehydration processes, which could have implications for reactions involving long-chain alcohols like 1-Docosanol. google.com The goal of these research endeavors is to minimize reaction steps and enhance yield and purity, making the production of 1-Docosanol more commercially attractive for a wider range of applications. google.com

Advanced Analytical Techniques for Trace Analysis

The need to detect and quantify 1-Docosanol in complex matrices, such as biological tissues and pharmaceutical formulations, has driven the development of highly sensitive analytical methods. While techniques like High-Performance Liquid Chromatography (HPLC) with evaporative light scattering (ELSD) or charged aerosol detectors (CAD) exist, they often have limitations in detection sensitivity and require long analysis times. nih.gov

Recent advancements have focused on Gas Chromatography-Mass Spectrometry (GC-MS) due to its high specificity and sensitivity. frontiersin.org A significant development is a validated GC/SIM-MS (Gas Chromatography/Selected Ion Monitoring-Mass Spectrometry) method for determining 1-Docosanol in biological samples. nih.govresearchgate.net This method utilizes a high-polarity capillary column and has been validated according to regulatory guidelines, proving to be sensitive, specific, and reproducible. nih.govresearchgate.net It demonstrates a linear calibration range from 100 to 10,000 ng/mL and high extraction recovery rates from samples like skin homogenates. researchgate.net This enhanced sensitivity is crucial for applications such as ex vivo human skin permeation studies. nih.gov

| Analytical Technique | Common Application | Reported Detection Limit (LOD) / Quantitation Limit (LLOQ) | Key Advantages |

| HPLC-ELSD | Formulation Analysis | LOD: 0.45 µg/mL nih.gov | Does not require chromophores. |

| HPLC-CAD | Formulation Analysis | LOD: >0.45 µg/mL; LLOQ: 1 µg/mL nih.govresearchgate.net | Universal detection for non-volatile analytes. |

| GC/SIM-MS | Biological Samples (e.g., skin) | LLOQ: 100 ng/mL researchgate.net | High sensitivity, specificity, and reproducibility. nih.gov |

This table provides a comparative overview of analytical methods used for 1-Docosanol analysis.

Deeper Elucidation of Biological Mechanisms

The established antiviral activity of 1-Docosanol is primarily attributed to its ability to interfere with the fusion between a virus's lipid envelope and the host cell's plasma membrane. wikipedia.orgbiorbyt.com This mechanism effectively blocks viral entry and subsequent replication. biorbyt.comnih.gov This mode of action has been demonstrated against several lipid-enveloped viruses, including Herpes Simplex Virus (HSV) and Respiratory Syncytial Virus (RSV). nih.govsigmaaldrich.com Non-enveloped viruses, like poliovirus, are not susceptible to its effects. nih.gov

Future research is aimed at a more profound molecular-level understanding of this interaction. Key questions involve how 1-Docosanol specifically incorporates into or modifies the host cell membrane to inhibit fusion. It is thought to interact with and stabilize the phospholipids (B1166683) on the cell surface. wikipedia.org The long, saturated 22-carbon chain is critical to this activity. Studies are also exploring derivatives, such as 1-Docosanol phosphates, which may possess altered solubility and enhanced abilities to interact with biological membranes and viral envelopes through mechanisms like hydrogen bonding. ontosight.ai A deeper understanding of these structure-activity relationships could lead to the design of more potent antiviral agents based on the long-chain alcohol scaffold.

Exploration of Undiscovered Material Science Applications

Beyond its role in cosmetics and pharmaceuticals, the unique physicochemical properties of 1-Docosanol make it a candidate for novel applications in material science. Its long, hydrophobic carbon chain and hydrophilic alcohol group give it amphiphilic character. sigmaaldrich.com

Current research points towards its use in the synthesis of complex macromolecules. For instance, 1-Docosanol has been used as a building block in the synthesis of amphiphilic dendrimers, which feature a hydrophilic core and a hydrophobic periphery composed of docosyl chains. sigmaaldrich.com Such structures have potential in drug delivery and nanotechnology. Additionally, research into block copolymers, which are crucial for advanced materials like thermoplastic elastomers and compatibilizers, has utilized 1-Docosanol as a model for hydroxy-functionalized polyethylene (B3416737) in developing new initiator systems. researchgate.net

Other potential applications stem from its physical properties. As a long-chain fatty alcohol, it has characteristics that could be exploited in phase-change materials (PCMs) for thermal energy storage or as a component in specialized lubricants and surface coatings where low water solubility and thermal stability are advantageous. solubilityofthings.com

Environmental Remediation and Sustainable Production Considerations

The environmental aspects of 1-Docosanol are twofold: its potential role in remediation and the drive for its sustainable production.

In environmental science, 1-Docosanol has been identified as a metabolite in the biodegradation of petroleum hydrocarbons. Studies have shown that certain bacteria, such as Priestia megaterium, and microbial consortia can break down alkanes into various compounds, including 1-Docosanol. nih.gov This suggests a potential role for these microorganisms in the bioremediation of oil-contaminated sites, with 1-Docosanol being a biodegradable intermediate in the degradation pathway.

On the production side, there is a significant push towards sustainable and bio-based manufacturing to replace traditional chemical synthesis. Metabolic engineering of microorganisms offers a promising alternative. Researchers have successfully engineered Saccharomyces cerevisiae (baker's yeast) to produce 1-Docosanol. nih.gov By rewiring the yeast's native fatty acid elongation system and introducing a heterologous fatty acid reductase, scientists have achieved high-level, selective production of 1-Docosanol, reaching titers of 83.5 mg/L. nih.govresearchgate.net This biosynthetic approach represents a scalable and sustainable method for producing high-value chemicals derived from very-long-chain fatty acids. nih.gov

| Research Area | Focus | Key Findings & Future Direction |

| Bioremediation | Biodegradation of Pollutants | 1-Docosanol identified as a metabolite in the bacterial degradation of alkanes. nih.gov |

| Sustainable Production | Metabolic Engineering | Engineered S. cerevisiae produced 83.5 mg/L of 1-Docosanol. nih.govresearchgate.net |

This table summarizes the environmental and sustainable production research related to 1-Docosanol.

Q & A

Q. How can researchers ensure traceability in this compound’s spectral data?

- Methodological Answer : Archive raw spectral files (e.g., .jdx format) in open-access repositories (Zenodo, Figshare). Annotate peaks with proposed assignments and reference internal standards (e.g., TMS for NMR). Publish instrument-specific acquisition parameters .

Data Management and Reproducibility

Q. What protocols enhance the reproducibility of this compound’s electrochemical characterization?

Q. How should researchers document failed experiments involving this compound?

- Methodological Answer : Maintain a lab notebook with timestamped entries, including unexpected outcomes (e.g., precipitate formation). Use version-controlled electronic lab notebooks (ELNs) for data traceability. Discuss failures in manuscript limitations sections to guide future work .

Ethical and Reporting Standards

Q. What ethical considerations apply to computational predictions of this compound’s bioactivity?

Q. How can researchers avoid bias in selecting literature for this compound’s pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.